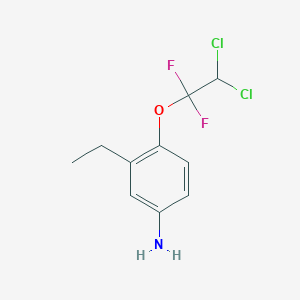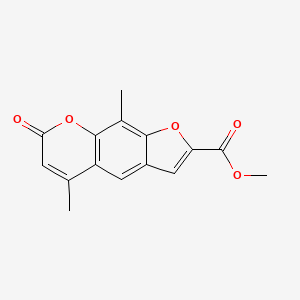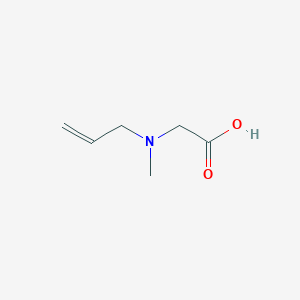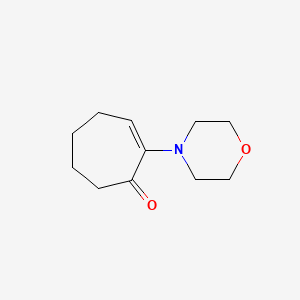![molecular formula C10H22S3 B14615089 Propane, 1,1',1''-[methylidynetris(thio)]tris- CAS No. 59969-91-4](/img/structure/B14615089.png)
Propane, 1,1',1''-[methylidynetris(thio)]tris-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1,1’,1’'-[methylidynetris(thio)]tris-: is an organic compound with the molecular formula C10H22S3 It is characterized by the presence of three thioether groups attached to a central propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propane, 1,1’,1’'-[methylidynetris(thio)]tris- typically involves the reaction of propane derivatives with thiol compounds under controlled conditions. One common method is the reaction of 1,1,1-tris(hydroxymethyl)propane with thiol reagents in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Propane, 1,1’,1’'-[methylidynetris(thio)]tris- undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur species.
Substitution: The thioether groups can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted thioethers.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Propane, 1,1’,1’'-[methylidynetris(thio)]tris- is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound is studied for its potential as a drug delivery agent. The thioether groups can be modified to attach therapeutic molecules, allowing for targeted delivery to specific cells or tissues.
Industry: In industrial applications, Propane, 1,1’,1’'-[methylidynetris(thio)]tris- is used as a stabilizer in polymer production. Its ability to interact with various polymer chains helps improve the mechanical properties and stability of the final product.
Mecanismo De Acción
The mechanism of action of Propane, 1,1’,1’'-[methylidynetris(thio)]tris- involves its interaction with molecular targets through its thioether groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include the formation of disulfide bonds or other sulfur-containing linkages.
Comparación Con Compuestos Similares
- Propane, 1,1,1-tris(methylthio)-
- 1-Propene, 3,3’,3’'-[methylidynetris(oxy)]tris-
Comparison: Propane, 1,1’,1’‘-[methylidynetris(thio)]tris- is unique due to the presence of three thioether groups, which provide distinct chemical reactivity compared to similar compounds. For example, Propane, 1,1,1-tris(methylthio)- has three methylthio groups, which may result in different reactivity and applications. The presence of thioether groups in Propane, 1,1’,1’'-[methylidynetris(thio)]tris- allows for more versatile chemical modifications and interactions.
Propiedades
Número CAS |
59969-91-4 |
|---|---|
Fórmula molecular |
C10H22S3 |
Peso molecular |
238.5 g/mol |
Nombre IUPAC |
1-[bis(propylsulfanyl)methylsulfanyl]propane |
InChI |
InChI=1S/C10H22S3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h10H,4-9H2,1-3H3 |
Clave InChI |
LGJCQHBAMDVMHA-UHFFFAOYSA-N |
SMILES canónico |
CCCSC(SCCC)SCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)
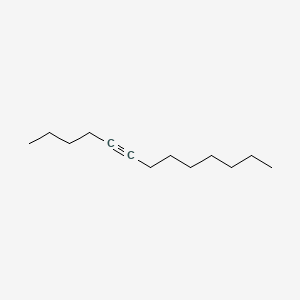
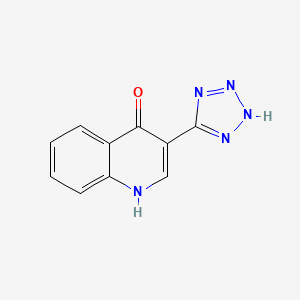
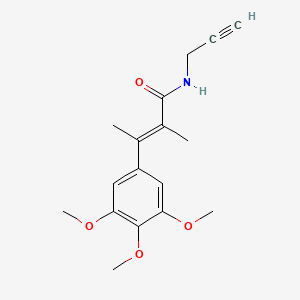
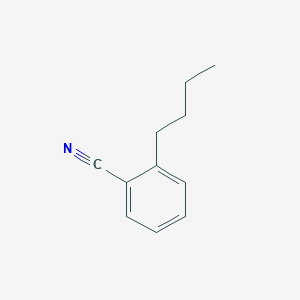
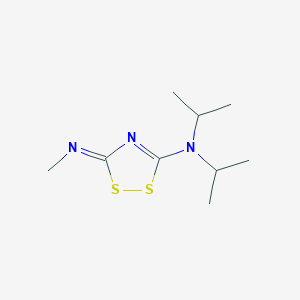

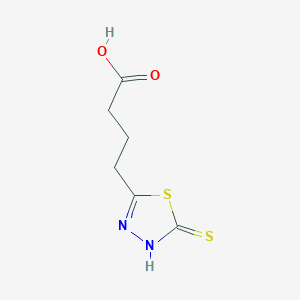
![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
